molecular formula C9H17N B13189027 (3-Methylpent-1-yn-3-yl)(propyl)amine

(3-Methylpent-1-yn-3-yl)(propyl)amine

Cat. No.: B13189027
M. Wt: 139.24 g/mol
InChI Key: ZGFQEBHGKYBFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylpent-1-yn-3-yl)(propyl)amine is a chemical compound with the molecular formula C9H17N. It is primarily used for research purposes and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes both an alkyne and an amine functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpent-1-yn-3-yl)(propyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpent-1-yn-3-amine with propyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Acid chlorides

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alkenes, Alkanes

    Substitution: Various substituted amines

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methylpent-1-yn-3-yl)(propyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a ligand for enzymes and receptors, influencing biochemical pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Uniqueness: (3-Methylpent-1-yn-3-yl)(propyl)amine’s combination of an alkyne and an amine group, along with the propyl substituent, provides unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of complex molecules in various fields of research and industry .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-methyl-N-propylpent-1-yn-3-amine

InChI

InChI=1S/C9H17N/c1-5-8-10-9(4,6-2)7-3/h2,10H,5,7-8H2,1,3-4H3

InChI Key

ZGFQEBHGKYBFRN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CC)C#C

Origin of Product

United States

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